4-丁氧基-N-(2-羟基-3-甲氧基-2-甲基丙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

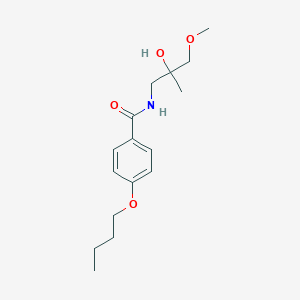

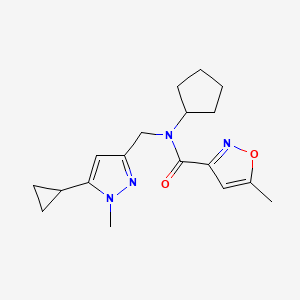

4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is a chemical compound with the linear formula C21H25N3O5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is represented by the linear formula C21H25N3O5 . The molecular weight of this compound is 399.45 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide are not well-documented. The compound has a molecular weight of 399.45 .科学研究应用

合成化学应用

在合成化学领域,类似于“4-丁氧基-N-(2-羟基-3-甲氧基-2-甲基丙基)苯甲酰胺”的化合物经常被用作合成复杂分子的中间体。例如,二氢链霉菌糖胺的合成涉及多个步骤,包括水解、N-甲基化和去保护过程,以获得完全保护的衍生物,可用于进一步的化学转化 (Umezawa, Sano, & Tsughiya, 1975)。类似地,CCR5拮抗剂的实用合成,这是一种口服活性化合物,展示了丁氧基和相关基团在药物化学中的实用性,强调了它们在药物开发过程中的重要性 (Ikemoto et al., 2005)。

材料科学应用

在材料科学中,基于苝四羧二亚胺的有机凝胶的设计和制备展示了疏水性化合物在创造具有独特性质(如荧光和可逆相变)的材料中的应用。这些发现突显了在开发具有特定光学和物理特性的新材料中使用结构复杂的苯甲酰胺的潜力 (Wu et al., 2011)。

制药研究应用

在制药研究中,对新型苯甲酰胺衍生物用于抗菌和抗真菌应用的研究和开发是显著的。例如,2-羟基-3-[(2-芳氧基乙基)氨基]丙基4-[(烷氧羰基)氨基]苯甲酸酯的合成和生物评价突显了这类化合物的抗分枝杆菌潜力,表明它们在应对传染病中的重要性 (Tengler et al., 2013)。

安全和危害

作用机制

Target of Action

The primary targets of 4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets and the resulting changes would depend on the specific targets and the biochemical context.

Biochemical Pathways

Given the compound’s structure, it might be involved in reactions at the benzylic position These reactions could potentially affect various biochemical pathways, leading to downstream effects

Result of Action

The molecular and cellular effects of 4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are areas of ongoing research.

属性

IUPAC Name |

4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-4-5-10-21-14-8-6-13(7-9-14)15(18)17-11-16(2,19)12-20-3/h6-9,19H,4-5,10-12H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNSKCHGPMQBIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(C)(COC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2415496.png)

![N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2415500.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2415501.png)

![2-(1-methylindol-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2415504.png)

![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2415508.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2415510.png)

![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)

![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)